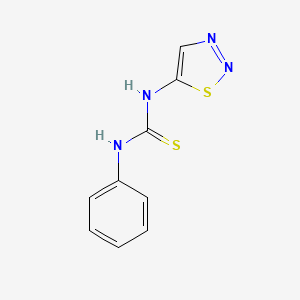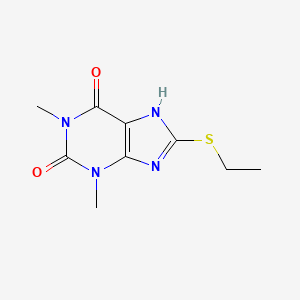
8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione is a chemical compound with the molecular formula C9H12N4O2S It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the introduction of an ethylsulfanyl group to a purine derivative. One common method is the alkylation of 8-mercapto-1,3-dimethylxanthine with ethyl iodide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents, along with stringent control of reaction conditions, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the ethylsulfanyl group.
Substitution: The ethylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles like thiols or amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced purine derivatives
Substitution: Various substituted purine derivatives
Scientific Research Applications
8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to purine metabolism.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes involved in purine metabolism, thereby affecting cellular processes. It may also interact with nucleic acids, influencing DNA and RNA synthesis. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-Mercapto-1,3-dimethylxanthine: A precursor in the synthesis of 8-(Ethylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione.
8-(Methylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione: Similar structure with a methylsulfanyl group instead of an ethylsulfanyl group.
8-(Butylsulfanyl)-1,3-dimethyl-3,7-dihydro-1h-purine-2,6-dione: Similar structure with a butylsulfanyl group.
Uniqueness
This compound is unique due to the presence of the ethylsulfanyl group, which imparts specific chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
56164-19-3 |
|---|---|
Molecular Formula |
C9H12N4O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
8-ethylsulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C9H12N4O2S/c1-4-16-8-10-5-6(11-8)12(2)9(15)13(3)7(5)14/h4H2,1-3H3,(H,10,11) |
InChI Key |
YZNKEEVKCAFYAE-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



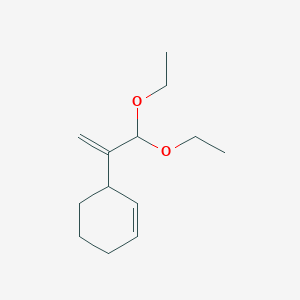
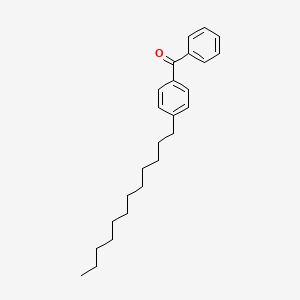
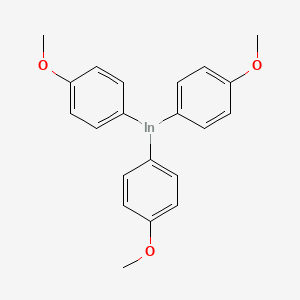
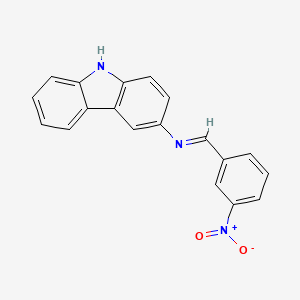
![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
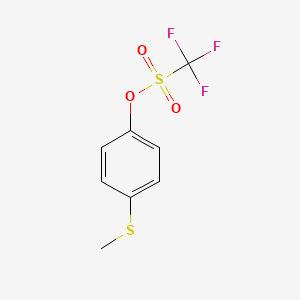

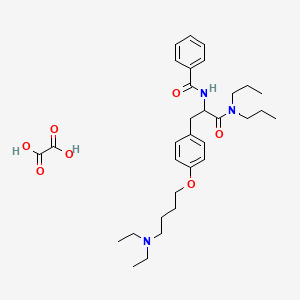
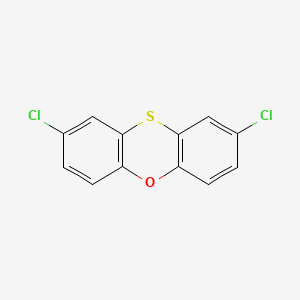
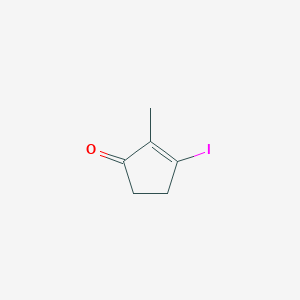
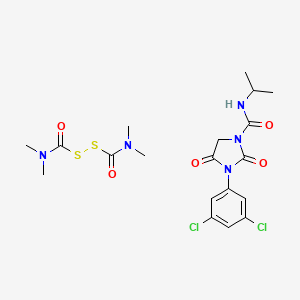
![1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester](/img/structure/B14626610.png)
